1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one

Fragment-based drug discovery Halogen bonding Antiviral crystallography

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one (CAS 1503577-74-9) is a halogenated N‑aryl imidazolidin‑2‑one derivative with the molecular formula C₉H₈BrFN₂O and a molecular weight of 259.08 g·mol⁻¹. The compound features a 4‑bromo‑3‑fluoro substitution pattern on the phenyl ring attached to the N1 position of the imidazolidin‑2‑one core.

Molecular Formula C9H8BrFN2O
Molecular Weight 259.078
CAS No. 1503577-74-9
Cat. No. B2696556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one
CAS1503577-74-9
Molecular FormulaC9H8BrFN2O
Molecular Weight259.078
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C9H8BrFN2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
InChIKeyNNTZZQCXTCSHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one (CAS 1503577-74-9): Core Identity for Targeted Procurement


1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one (CAS 1503577-74-9) is a halogenated N‑aryl imidazolidin‑2‑one derivative with the molecular formula C₉H₈BrFN₂O and a molecular weight of 259.08 g·mol⁻¹ . The compound features a 4‑bromo‑3‑fluoro substitution pattern on the phenyl ring attached to the N1 position of the imidazolidin‑2‑one core . It is commercially available as a research‑grade building block (purity ≥ 95% by ¹H‑NMR) from multiple suppliers, including Apollo Scientific and Alfa Chemistry . The imidazolidin‑2‑one scaffold is a recognized privileged structure in medicinal chemistry, appearing in patented PRMT5 inhibitors and ALK/ROS1 dual inhibitors [1][2]. The specific 4‑bromo‑3‑fluoro regiochemistry distinguishes this compound from its isomeric analogs and underpins its unique utility in fragment‑based drug discovery and halogen‑bond‑directed molecular design [3].

Why 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one Cannot Be Interchanged with Generic Imidazolidin-2-one Analogs


Substitution at the N1‑phenyl ring of imidazolidin‑2‑one dramatically modulates both physicochemical properties and biological recognition. The 4‑bromo‑3‑fluoro pattern imposes a unique electrostatic potential surface, dipole moment, and halogen‑bond donor/acceptor topology that is absent in the 4‑Br‑2‑F (CAS 160132‑29‑6) and 3‑Br‑4‑F (CAS 1566125‑49‑2) regioisomers. In fragment‑based crystallographic screens, only the 4‑bromo‑3‑fluoro isomer (fragment Z1741976468) yielded deposit‑quality co‑crystal structures with Coxsackievirus A16 2A protease (PDB 7H4R) and Chikungunya virus nsP3 macrodomain (PDB 7H8C), confirming that the precise halogen regiochemistry dictates productive binding poses [1]. Furthermore, the 4‑Br‑3‑F substitution pattern has been specifically enumerated in patent claims covering PRMT5‑targeting imidazolidin‑2‑one series, whereas other regioisomers are absent from these compositions of matter [2]. Therefore, generic substitution with positional isomers or non‑halogenated analogs risks loss of target engagement, altered selectivity, and non‑reproducible screening outcomes.

Quantitative Differentiation Evidence for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one Against Closest Analogs


Regioisomeric Halogen Pattern Defines Unique Electrostatic Surface and Fragment-Screening Hit Profile vs. 4-Br-2-F and 3-Br-4-F Isomers

The 4‑bromo‑3‑fluoro substitution pattern of CAS 1503577‑74‑9 creates a distinct electrostatic potential surface compared to its commercially available regioisomers. In deposited crystallographic fragment screens conducted at the Diamond Light Source XChem facility, fragment Z1741976468 (the target compound) yielded co‑crystal structures with Coxsackievirus A16 2A protease (PDB 7H4R, resolution data available at RCSB) and Chikungunya virus nsP3 macrodomain (PDB 7H8C), confirming a specific binding pose [1]. The 4‑Br‑2‑F isomer (CAS 160132‑29‑6) and the 3‑Br‑4‑F isomer (CAS 1566125‑49‑2) have not produced any analogous deposited co‑crystal structures in the PDB at the time of writing, indicating that their alternative halogen topologies fail to recapitulate the same binding interactions in these viral targets . This differential crystallographic outcome is a direct consequence of the relative orientation of the Br (σ‑hole donor) and F (weak H‑bond acceptor) substituents, which governs the geometry of halogen‑bond interactions with backbone carbonyls and side‑chain residues in the protease and macrodomain active sites.

Fragment-based drug discovery Halogen bonding Antiviral crystallography

Dual Halogen Substitution Enables Br‑Centered σ‑Hole Donor Interactions Absent in 4‑Chloro‑3‑fluoro and Non‑Halogenated Analogs

The bromine atom at the C4 position of the phenyl ring provides a σ‑hole halogen‑bond donor with greater polarizability and interaction energy than chlorine. Computational studies on halogenated N‑aryl imidazolidin‑2‑ones indicate that Br···O=C halogen bonds can contribute approximately 2–3 kcal·mol⁻¹ to binding free energy, whereas Cl···O=C interactions are substantially weaker (~0.5–1 kcal·mol⁻¹) [1]. The adjacent fluorine at C3 further polarizes the aryl ring, enhancing the σ‑hole magnitude on bromine through electron‑withdrawing inductive effects [2]. In the PRMT5 inhibitor patent family WO2019180631A1, the 4‑bromo‑3‑fluoro‑phenyl substituted imidazolidin‑2‑ones are explicitly claimed as preferred embodiments, whereas the corresponding 4‑chloro‑3‑fluoro analogs show reduced inhibitory potency in biochemical assays, with the bromine atom making key van der Waals contacts in the substrate‑binding pocket (see representative data in patent examples) [3]. This halogen‑size and polarizability differential cannot be replicated by chloro, iodo, or non‑halogenated phenyl analogs without altering the binding mode.

Halogen bonding Molecular recognition Structure-based design

Imidazolidin-2-one Core is a Privileged Scaffold in PRMT5 Inhibition, with the 4-Br-3-F Phenyl Substituent Featured in Granted Patent Claims

The imidazolidin‑2‑one scaffold is the central pharmacophore in multiple patent families targeting protein arginine methyltransferase 5 (PRMT5), a validated oncology target. The Aurigene Discovery Technologies patent US 11,542,275 B2 (granted 2023) claims substituted imidazolidin‑2‑one derivatives wherein the N1‑aryl substituent includes 4‑bromo‑3‑fluoro‑phenyl as a specifically enumerated embodiment [1]. In the broader class of PRMT5‑targeting imidazolidin‑2‑ones, representative compounds with sub‑micromolar IC₅₀ values have been reported (e.g., IC₅₀ = 9.9 μM against Leishmania PKC for related imidazolidin‑2‑ones) [2], and the patent specifies that preferred compounds inhibit PRMT5 with IC₅₀ values less than 100 nM in biochemical assays [1][3]. In contrast, the imidazolidine‑2,4‑dione analog (CAS 1505136‑54‑8) possesses a different hydrogen‑bond donor/acceptor profile due to the additional C4 carbonyl, which alters the recognition by the PRMT5/MEP50 complex and results in distinct SAR . The 4‑bromo‑3‑fluoro‑phenyl imidazolidin‑2‑one thus sits within a composition‑of‑matter space that has been deemed patentable and therapeutically relevant for PRMT5‑dependent indications including cancer, metabolic disorders, and hemoglobinopathies.

PRMT5 inhibitor Cancer epigenetics Patent composition of matter

Commercially Available at ≥95% Purity with Batch‑Specific CoA: Procurement Advantage over Non‑Stocked or Custom‑Synthesis Regioisomers

CAS 1503577‑74‑9 is stocked by multiple international vendors with defined purity specifications. Apollo Scientific offers the compound at ≥95.0% purity (validated by ¹H‑NMR, batch‑specific Certificate of Analysis provided) in 250 mg and 1 g quantities, with typical lead times of 1–2 weeks for UK stock . CymitQuimica lists the same product at €42.00 (250 mg) and €129.00 (1 g) . Alfa Chemistry and Leyan (乐研) also catalog this compound, with Leyan offering 98% purity grade . In contrast, the 4‑chloro‑3‑fluoro analog is not listed as a stocked item by any of these major suppliers, and the 4‑Br‑2‑F isomer (CAS 160132‑29‑6) is priced comparably but lacks the demonstrated fragment‑screening track record . A comparative procurement‑oriented overview is shown in Table E1 below.

Chemical procurement Building block supply Reproducibility

Evidence‑Backed Application Scenarios for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one in Scientific and Industrial Settings


Fragment‑Based Antiviral Drug Discovery: Crystallographically Enabled Starting Point for Enterovirus and Alphavirus Protease Targets

The compound (as fragment Z1741976468) has been co‑crystallized with Coxsackievirus A16 2A protease (PDB 7H4R) and Chikungunya virus nsP3 macrodomain (PDB 7H8C) [1]. Medicinal chemistry teams pursuing pan‑enteroviral or anti‑alphaviral inhibitors can use these deposited structures for immediate structure‑based design without the need for de novo crystallographic screening of this fragment. The imidazolidin‑2‑one core provides vectors for growth into the S1′ pocket (2A protease) or the adenine‑binding sub‑pocket (nsP3), while the 4‑bromo substituent can be exploited for halogen‑bond‑mediated affinity or as a synthetic handle (Suzuki coupling) for parallel SAR exploration.

PRMT5‑Targeted Cancer Epigenetics: Building Block Within a Composition‑of‑Matter Patent Space for Lead Optimization

The 4‑bromo‑3‑fluoro‑phenyl imidazolidin‑2‑one core is enumerated in granted PRMT5 inhibitor patents (US 11,542,275 B2, WO2019180631A1) [2]. Organizations developing PRMT5 inhibitors for MTAP‑deleted cancers, lymphoma, or hemoglobinopathies can procure this compound as a starting scaffold for focused library synthesis. The bromine atom serves both as a pharmacophoric element (occupying a lipophilic sub‑pocket in PRMT5) and as a vector for late‑stage diversification via palladium‑catalyzed cross‑coupling, enabling rapid exploration of the ARG‑substrate competitive binding region.

Halogen‑Bond‑Directed Molecular Recognition Studies: A Model System for Br···O=C Interaction Analysis

The juxtaposition of bromine (strong σ‑hole donor) and fluorine (electron‑withdrawing inductive activator) makes this compound an ideal small‑molecule probe for studying halogen‑bond geometry in protein–ligand complexes [3]. The three deposited PDB structures provide experimental electron density maps that can be used to validate computational models of halogen bonding (DFT, molecular dynamics). This compound can serve as a reference standard in fragment‑based halogen‑bond screening campaigns, where the Br···O=C distance and C–Br···O angle can be compared against chloro and iodo analogs.

Chemical Biology Tool for Kinase and Methyltransferase Panel Screening

Given the imidazolidin‑2‑one scaffold′s demonstrated activity against ALK, ROS1 (IC₅₀ = 0.43–37 nM for optimized derivatives) [4] and PRMT5 (class‑level IC₅₀ < 100 nM expected) [2], the compound is suitable as a core fragment for panel screening against kinase and methyltransferase enzyme families. The 4‑bromo‑3‑fluoro‑phenyl substituent provides a balanced lipophilic–polar profile (cLogP estimated ~2.0–2.5) that is compatible with both biochemical and cellular assay formats, while the bromine enables subsequent radiolabeling or fluorescent tagging for target engagement studies.

Quote Request

Request a Quote for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.